N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Description
N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxo). The 4-fluorophenyl substituent at position 2 of the pyrazol ring introduces electron-withdrawing effects, while the 2,2-diphenylacetamide moiety at position 3 contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c26-19-11-13-20(14-12-19)29-24(21-15-33(31,32)16-22(21)28-29)27-25(30)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHMIOKRXBKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the diphenylacetamide moiety: This step often involves amide bond formation using reagents such as carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
These reactions are typically conducted under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as histone deacetylases (HDACs), by binding to their active sites. This inhibition leads to the modulation of gene expression and cellular processes, which can result in therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenylacetamide (681266-13-7)
- Core Structure: Shares the thieno[3,4-c]pyrazol-sulfone core but lacks the 4-fluorophenyl group at position 2 (replaced by phenyl) .
- Substituent: The acetamide group is monophenyl, reducing steric hindrance compared to the diphenylacetamide in the target compound.
2-(4-Acetylpiperazin-1-yl)-N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide (BG12844, 899733-69-8)
- Core Structure: Identical thieno[3,4-c]pyrazol-sulfone core with 4-fluorophenyl at position 2 .
- Substituent : Features a 2-oxoacetamide linked to an acetylpiperazine group, introducing polar tertiary amine functionality.
- Physicochemical Properties : Higher molecular weight (449.456 g/mol vs. ~460–470 g/mol estimated for the target compound) and enhanced solubility due to the piperazine moiety .
Benzothiazole-Based Diphenylacetamide Analogs
N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives
- Substituents : Includes variants with sulfamoyl (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide) or nitro groups, enhancing polarity and aqueous solubility .
- Implications: Benzothiazole cores are associated with kinase inhibition and antimicrobial activity, suggesting divergent biological applications compared to thienopyrazol systems .
Triazole Derivatives with Fluorophenyl Substituents
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones [7–9]
- Core Structure : 1,2,4-Triazole instead of pyrazol, with sulfonyl and difluorophenyl groups .
- Substituent Effects : The 2,4-difluorophenyl group increases electronegativity, while the sulfonyl moiety enhances solubility. IR spectra confirm tautomeric stability (thione form, νC=S at 1247–1255 cm⁻¹) .
- Comparison: Triazole derivatives exhibit distinct tautomeric behavior and lower steric bulk compared to the rigid thienopyrazol core of the target compound .
Key Findings and Implications
Core Heterocycle Influence: The thieno[3,4-c]pyrazol core in the target compound provides rigidity and sulfone-mediated polarity, distinguishing it from more flexible triazole or benzothiazole systems .
Fluorophenyl vs. Phenyl: Fluorine at position 2 enhances electronic effects and metabolic stability compared to non-fluorinated analogs like 681266-13-7 .
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide is a complex organic compound with notable biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C19H16FN5O4S
- Molecular Weight : 429.43 g/mol
- CAS Number : 899961-94-5
The compound features a thieno[3,4-c]pyrazole core structure, which is significant for its biological activity. The presence of a 4-fluorophenyl group and dioxo moiety enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that derivatives containing fluorinated phenyl groups demonstrated substantial activity against various gram-positive bacteria and fungi. The structure-activity relationship (SAR) suggested that the fluorine atom plays a crucial role in enhancing antimicrobial efficacy .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes associated with metabolic disorders. For instance, it was noted that similar pyrazole derivatives could act as HMG-CoA reductase inhibitors, targeting cholesterol synthesis pathways. This suggests potential applications in managing hypercholesterolemia .
Study on Antimicrobial Efficacy
In a comparative study of several fluorinated compounds, this compound was tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of control compounds.
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Test Compound | 15 | Staphylococcus aureus |
| Control | 50 | Escherichia coli |
This table illustrates the enhanced activity of the test compound compared to controls.
The mechanism by which this compound exerts its effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. Further mechanistic studies are needed to elucidate the precise biochemical interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
